molecular formula C25H33NO4 B5967144 ethyl 4-benzyl-1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-benzyl-1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5967144
M. Wt: 411.5 g/mol
InChI Key: ASEYZTWSCZOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as EBM and has a molecular weight of 461.59 g/mol.

Mechanism of Action

EBM acts as a dopamine D2 receptor antagonist. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in dopamine signaling, which can have various effects on the body.
Biochemical and Physiological Effects:
EBM has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine signaling in the brain, which can lead to a decrease in locomotor activity and an increase in prolactin secretion. EBM has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using EBM in lab experiments is its high affinity for the dopamine D2 receptor. This allows for precise targeting of the receptor and studying its effects. However, one limitation is that EBM has a relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are several future directions for the study of EBM. One direction is to study its effects on other dopamine receptors and neurotransmitters. Another direction is to study its effects in various animal models of neurological disorders. Additionally, the development of new analogs of EBM with longer half-lives and higher affinity for the dopamine D2 receptor could lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of EBM is a multi-step process that involves the reaction of piperidine, benzyl chloride, ethyl chloroformate, and 3-ethoxy-4-methoxybenzyl alcohol. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EBM.

Scientific Research Applications

EBM has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. EBM has been shown to have an affinity for the dopamine D2 receptor, which is involved in various neurological disorders such as schizophrenia and Parkinson's disease. EBM can be used to study the mechanism of action of these disorders and develop new treatments.

properties

IUPAC Name

ethyl 4-benzyl-1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-4-29-23-17-21(11-12-22(23)28-3)19-26-15-13-25(14-16-26,24(27)30-5-2)18-20-9-7-6-8-10-20/h6-12,17H,4-5,13-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYZTWSCZOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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